6-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)quinoxaline
Description
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-12-10-13-4-2-3-5-17(13)21(12)18(22)14-6-7-15-16(11-14)20-9-8-19-15/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKBWZCCJFKNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49718000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)quinoxaline typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . The quinoxaline moiety can be introduced through a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Functionalization at the Quinoxaline Core
Quinoxaline derivatives undergo regioselective C–H functionalization at the C3 position under radical or transition-metal catalysis:
-
Radical Alkylation :
Trifluoromethylation or difluoroalkylation occurs via K₂S₂O₈-mediated radical pathways, yielding 3-substituted quinoxalines .
Example : -
Three-Component Reactions :
Styrene or alkenes participate in radical cascades with quinoxalin-2(1H)-ones, forming alkylated derivatives .
Biological Activity and Derivatives
Indole-quinoxaline hybrids exhibit antiviral and anti-tubercular activities:
-
Anti-Tubercular Activity :
-
Antiviral Activity :
| Compound Class | Biological Target | Activity (IC₅₀/Inhibition) |
|---|---|---|
| Indole diketo acids | Mycobacterium tuberculosis | 0.02 μM |
| Indoloquinoxaline hybrids | H1N1 Influenza | 0.216 μM |
Mechanistic Insights
Key steps in indole-quinoxaline reactivity include:
Scientific Research Applications
Pharmacological Properties
6-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)quinoxaline has been studied for its potential as a drug candidate due to its structural features that allow interactions with biological targets. Research indicates that compounds with similar structures exhibit various pharmacological activities:
- Anticancer Activity : Quinoxaline derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies suggest that the indole moiety in this compound may enhance its efficacy against certain cancer types by interacting with specific cellular pathways .
- Antimicrobial Effects : The compound has demonstrated activity against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes within the bacteria .
- Neuroprotective Effects : Some derivatives of quinoxaline are being investigated for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Therapeutic Applications
The therapeutic potential of this compound is being explored in various contexts:
Cancer Therapy
Research has focused on the compound's ability to inhibit key signaling pathways involved in cancer progression. For instance, it has been shown to affect the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Antimicrobial Treatments
Given its effectiveness against specific pathogens, this compound could be developed into a new class of antibiotics, especially in light of rising antibiotic resistance issues globally.
Neurological Disorders
The neuroprotective effects observed in preliminary studies suggest that this compound could be a candidate for further development in treating conditions like Alzheimer's disease, where oxidative stress plays a significant role in neuronal damage.
Case Studies
Several case studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell growth in vitro; potential for further development as an anticancer agent. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against multiple bacterial strains; suggested mechanisms include membrane disruption. |
| Study C | Neuroprotective Properties | Indicated reduction in neuronal apoptosis in models of oxidative stress; potential implications for Alzheimer's treatment. |
Mechanism of Action
The mechanism of action of 6-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)quinoxaline involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, influencing biological processes. The quinoxaline structure may also contribute to its activity by binding to different molecular sites .
Comparison with Similar Compounds
Structural Analysis
The compound’s scaffold consists of a quinoxaline ring fused with an indole system. The 6-position is substituted with a 2-methyl-2,3-dihydro-1H-indole group connected via a carbonyl bridge. This substitution introduces steric bulk and electronic effects that influence binding affinity and solubility.
Comparison with Similar Compounds
Enzyme Inhibition Profiles
Substituent position and electronic properties critically affect enzyme inhibition:
- Acetylcholinesterase (AChE): For 6-methylquinoxaline derivatives, inhibition potency follows 3-vinyl > 3-methyl > 3-butyl > 2,3-dimethyl. The target compound’s 2-methyl group may position it lower in this hierarchy, but its dihydroindole moiety could enable unique binding modes .
- CDC25 phosphatases: Derivatives like 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline intercalate DNA non-specifically. The target compound’s lack of a charged aminoethyl group may reduce DNA intercalation but enhance selectivity for other targets .
Anticancer Mechanisms
- MDR modulation : The target compound shows significant MDR reversal activity, unlike topoisomerase II inhibitors. This contrasts with ellipticine derivatives, which rely on intercalation for cytotoxicity .
- Cytotoxicity: Quinoxaline-dione derivatives (e.g., 6-(4-aminophenoxy)-1,4-dihydroquinoxaline-2,3-dione) demonstrate IC₅₀ values in the μM range against MCF-7 and HeLa cells. The target compound’s activity may depend on its ability to bypass efflux pumps over direct cytotoxicity .
Antimicrobial Activities
- Antifungal activity: (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives show efficacy against Rhizoctonia solani. The target compound’s carbonyl linker and methyl group may reduce antifungal potency compared to hydrazone-based analogs .
- Anti-tubercular activity: Quinoxaline derivatives with high selectivity indices are effective against Mycobacterium tuberculosis. The target compound’s activity in this area remains unexplored but is plausible given structural similarities .
Biological Activity
6-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)quinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the quinoxaline family, characterized by a fused benzene and pyrazine ring system. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have shown that derivatives of quinoxaline exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives and found that some exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.22 μg/mL for the most active derivatives, indicating strong antibacterial potential .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of quinoxaline derivatives has also been explored. A study indicated that certain derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 15 μM. The mechanism of action is believed to involve the inhibition of key cellular pathways involved in tumor growth and proliferation .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 8 |
| A549 (lung cancer) | 12 |
| HeLa (cervical cancer) | 10 |
These results highlight the potential of this compound in cancer therapy development.
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its enzyme inhibition capabilities. Notably, it has shown effective inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM . Such activities are crucial in understanding how this compound can interfere with bacterial replication and cancer cell metabolism.
Case Studies
A case study involving the synthesis and biological evaluation of quinoxaline derivatives demonstrated that modifications at specific positions on the quinoxaline ring could enhance biological activity. For example, a series of compounds were synthesized with varying substituents, leading to improved potency against specific bacterial strains and cancer cell lines.
Synthesis Example
The synthesis involved a multi-step reaction process including:
- Formation of the indole scaffold.
- Coupling with quinoxaline under controlled conditions.
- Purification via chromatography.
This method resulted in compounds with enhanced solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)quinoxaline?
- Methodological Answer : The synthesis typically involves coupling 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride with 6-aminoquinoxaline. A reflux reaction in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, using triethylamine as a base, yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. This approach aligns with quinoxaline derivatization strategies for introducing acyl groups .
Q. How can the purity and structural integrity of the compound be validated?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions. For crystalline samples, X-ray diffraction (XRD) can resolve bond lengths and angles, as demonstrated for structurally similar nitroquinoxalines (e.g., CCDC 1983315) . Purity assays via HPLC (C18 column, acetonitrile/water mobile phase) should achieve ≥95% purity .
Q. What spectroscopic techniques are critical for characterizing its reactivity?
- Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (~1700 cm⁻¹) and indole N–H bonds (~3400 cm⁻¹). UV-Vis spectroscopy (in ethanol) can monitor electronic transitions influenced by the quinoxaline and indole moieties. For dynamic interactions (e.g., tautomerism), variable-temperature NMR is essential .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity?
- Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential surfaces and molecular docking (e.g., AutoDock Vina) to simulate binding with target proteins (e.g., kinases or DNA topoisomerases). Comparative analysis with structurally validated quinoxaline derivatives (e.g., chemopreventive agents from [9]) enhances reliability. ICReDD’s reaction path search methods using quantum chemical calculations can optimize experimental conditions .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity). For example, discrepancies in anticancer efficacy may arise from cell-line-specific metabolic profiles. Use orthogonal assays (e.g., apoptosis markers vs. proliferation assays) and compare with analogs like 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid, which has well-documented bioactivity . Structural analogs from PubChem (e.g., 6-methylindole-3-carboxylic acid, CAS 209920-43-4) provide reference SAR data .
Q. How can reaction kinetics inform scale-up protocols for this compound?
- Methodological Answer : Conduct kinetic studies (e.g., in situ FTIR or calorimetry) to identify rate-limiting steps. For example, the acylation of quinoxaline may exhibit pseudo-first-order kinetics under excess indole-carbonyl chloride. Process simulation tools (Aspen Plus) can model mass transfer limitations in large-scale reactors, guided by CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .
Q. What experimental designs mitigate instability in dihydroindole-quinoxaline hybrids?
- Methodological Answer : Stability studies under varied pH, temperature, and light exposure are critical. Use accelerated degradation (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., oxidation at the dihydroindole moiety). Formulate with antioxidants (e.g., BHT) or lyophilize for long-term storage .
Data-Driven Analysis
Q. How to interpret conflicting crystallographic data for similar quinoxalines?
- Methodological Answer : Compare unit cell parameters and hydrogen-bonding motifs (e.g., R₂²(8) rings in related structures ). Use Mercury software to overlay structures and assess conformational flexibility. Discrepancies in dihedral angles may arise from crystallization solvents (e.g., DMSO vs. ethanol), as seen in 2,3-diphenylquinoxaline polymorphs .
Q. What metrics validate the compound’s potential as a kinase inhibitor?
- Methodological Answer : Combine enzymatic assays (e.g., ADP-Glo™ Kinase Assay) with computational binding energy calculations (ΔG < -8 kcal/mol). Cross-reference with kinase profiling panels (e.g., Eurofins DiscoverX) and structural analogs like 3-chloro-N-(2-(5-chloro-1-tosyl-1H-benzo[d]imidazol-2-yl)ethyl) derivatives, which show nanomolar IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
